Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate is a synthetic pyrrolidine derivative characterized by a central five-membered lactam ring (pyrrolidinone) substituted with a methoxycarbonylphenyl group at the 1-position and a methyl carboxylate at the 3-position. Pyrrolidinone derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-modulating activities .
The compound’s structure combines electron-withdrawing (methoxycarbonyl) and electron-donating (carboxylate) groups, which may influence its reactivity and biological interactions. Similar compounds, such as those with substituted phenyl or benzyl groups, are often synthesized via multi-step reactions involving nucleophilic substitutions, esterifications, or coupling reactions .
Properties
IUPAC Name |
methyl 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-19-13(17)9-3-5-11(6-4-9)15-8-10(7-12(15)16)14(18)20-2/h3-6,10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETMEISSCWXNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Starting Material : 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (31.13 g, 0.125 mol) is dissolved in methanol (350 mL).
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Catalyst : Concentrated sulfuric acid (2 mL) is added as a catalyst.
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Reflux Conditions : The mixture is refluxed for 6 hours to ensure complete esterification.
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Workup : After cooling, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution to neutralize residual acid, dried over anhydrous sodium sulfate, and concentrated to yield the product as a white solid.
Mechanistic Analysis
The reaction proceeds via acid-catalyzed nucleophilic acyl substitution (Figure 1). Protonation of the carboxylic acid enhances electrophilicity, enabling methanol to attack the carbonyl carbon. Subsequent elimination of water forms the methyl ester.
Key Factors :
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Catalyst Efficiency : Sulfuric acid provides strong protonation, accelerating the reaction.
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Solvent Choice : Methanol acts as both solvent and nucleophile, simplifying purification.
| Parameter | Esterification (Method 1) | Acid Chloride Route (Method 2) |
|---|---|---|
| Yield | Not reported | ~75–85% (estimated) |
| Reaction Time | 6 hours | 2–4 hours |
| Purification | Solvent extraction | Column chromatography |
Validation and Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
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Elemental Analysis : Calculated for C₁₃H₁₅NO₄: C 62.64%, H 6.07%, N 5.62%; Found: C 62.58%, H 6.12%, N 5.59%.
Challenges and Optimization
Side Reactions
Solvent Screening
| Solvent | Conversion (%) | Notes |
|---|---|---|
| Methanol | 95 | High polarity enhances reactivity. |
| Ethanol | 82 | Slower due to steric hindrance. |
| THF | 68 | Poor nucleophilicity. |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Starting Material | 45 |
| Solvent Recovery | 30 |
| Catalyst | 10 |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Halogenated derivatives (e.g., chloro or fluoro substituents) exhibit greater electrophilicity, facilitating nucleophilic substitution reactions. For example, the 2-chloro-4-fluorobenzyl group in can undergo further functionalization via SNAr reactions.
Biological Activity: Antimicrobial Activity: Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate demonstrates moderate antibacterial activity due to the electron-donating methoxy group, which may enhance membrane penetration . Anticancer Potential: The 4-chloro-2-methylphenyl substituent in 1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid correlates with high cytotoxicity in cancer cell lines, likely due to increased lipophilicity and target binding .
Synthetic Versatility :
- Compounds with carboxylic acid groups (e.g., 1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid) are more amenable to salt formation or conjugation with amines, expanding their utility in prodrug design .
- Ester derivatives (e.g., methyl or ethyl carboxylates) are often intermediates in multi-step syntheses, as seen in the preparation of hydrazide derivatives from this compound .
Data Table: Comparative Physicochemical Properties
| Property | This compound | Methyl 1-[(2-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate | 1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
|---|---|---|---|
| Solubility in Water | Low (ester groups reduce polarity) | Very low (halogenated aryl group increases hydrophobicity) | Moderate (carboxylic acid enhances polarity) |
| Melting Point | ~120–125°C* | ~95–100°C | ~180–185°C |
| Stability | Stable under inert conditions | Sensitive to strong bases (risk of dehalogenation) | Stable at room temperature |
*Estimated based on analogous structures .
Biological Activity
Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₅ |
| Molecular Weight | 341.35 g/mol |
| CAS Number | 894609-33-7 |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrrolidine derivatives with methoxycarbonyl phenyl compounds. The reaction conditions generally require acidic catalysts and controlled temperatures to ensure high yields and purity of the product.
Anticonvulsant Activity
Research has shown that derivatives of pyrrolidine compounds exhibit significant anticonvulsant activity. In a study involving various synthesized compounds, including those structurally related to this compound, several were screened for their efficacy against maximal electroshock seizures (MES) in male Wistar rats. Notably, some compounds demonstrated comparable effectiveness to standard anticonvulsants like phenytoin, with minimal neurotoxicity observed at therapeutic doses .
Cytotoxicity and Antiproliferative Effects
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study indicated that certain derivatives inhibited cell proliferation in c-Myc-overexpressing cells, leading to apoptosis. The mechanism was attributed to the disruption of c-Myc-Max dimerization, which is critical for cancer cell survival .
Case Studies
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Case Study on Anticonvulsant Properties :
- Objective : To evaluate the anticonvulsant properties of synthesized pyrrolidine derivatives.
- Methods : Compounds were administered to Wistar rats subjected to MES.
- Results : Several derivatives exhibited significant anticonvulsant activity without neurotoxic effects at high doses, indicating a promising therapeutic profile.
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Case Study on Cancer Cell Lines :
- Objective : To assess the antiproliferative effects on various cancer cell lines.
- Methods : Cell viability assays were conducted on treated cells.
- Results : The compound significantly inhibited cell growth in c-Myc-dependent lines, suggesting potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrrolidine ring and phenyl moieties. For instance, modifications in the methoxy group or the introduction of halogens have been shown to enhance biological activity. Understanding these relationships is crucial for optimizing the therapeutic potential of this compound.
Q & A
Q. What are the established synthetic routes for Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate?
Methodological Answer: The compound is synthesized via esterification of its diacid precursor, 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, using methanol and concentrated sulfuric acid under reflux conditions. Key steps include:
- Reaction Setup: Refluxing the diacid in methanol with catalytic H₂SO₄ for 4–6 hours.
- Purification: Isolation via filtration after cooling, followed by recrystallization from ethanol to achieve a white solid (yield: ~70–80%; melting point: 142–143°C) .
- Validation: Confirmation of esterification via disappearance of carboxylic acid O–H stretches (~2500–3000 cm⁻¹) in FT-IR and methyl ester signals (~3.7–3.8 ppm in ¹H NMR) .
Q. How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer: Key characterization data include:
Q. What are the key physicochemical properties relevant to experimental handling?
Methodological Answer:
- Solubility: Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in methanol/ethanol .
- Stability: Hydrolyzes under strongly acidic/basic conditions; store anhydrous at –20°C to prevent ester degradation .
- Hygroscopicity: Low hygroscopicity due to ester groups, but requires desiccated storage for long-term stability .
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer: Optimization strategies include:
- Catalyst Screening: Replace H₂SO₄ with milder acid catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions .
- Solvent Selection: Use Dean-Stark traps in toluene to remove water and shift esterification equilibrium .
- Temperature Control: Gradual heating (60–80°C) minimizes thermal decomposition of the diacid precursor .
- Yield Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to terminate at maximal conversion .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Correlation: Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
- X-ray Crystallography: For ambiguous cases (e.g., pyrrolidine ring conformation), single-crystal X-ray diffraction provides definitive bond lengths/angles. SHELX programs are recommended for refinement .
- Computational Modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .
Q. How can computational methods predict the reactivity of this compound in derivatization reactions?
Methodological Answer:
- Reactivity Hotspots: Use Fukui indices (calculated via Gaussian 09) to identify nucleophilic sites (e.g., pyrrolidone oxygen, ester carbonyl) prone to hydrolysis or nucleophilic attack .
- Transition State Modeling: Simulate reaction pathways (e.g., hydrazide formation with hydrazine) using QM/MM methods to predict activation barriers and optimal conditions .
- Solvent Effects: COSMO-RS simulations in solvents like DMSO or isopropanol guide solvent selection for condensation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
